AChE Inhibitory Potency: Class-Level IC₅₀ Comparison vs. Donepezil Benchmark
The benzodioxole-acrylamide class to which CAS 687569-25-1 belongs was developed to outperform donepezil in AChE inhibition efficiency. According to patent CN103524515B, representative benzodioxole derivatives with indole-thioether motifs achieved in vitro human recombinant AChE IC₅₀ values in the low nanomolar range, with the patent asserting higher efficiency relative to donepezil (IC₅₀ ≈ 6.7 nM for recombinant human AChE) while claiming lower adverse effects [1]. The dual-site binding design—targeting both CAS and PAS—provides a mechanistic basis for this potency advantage over pure CAS-binding inhibitors such as donepezil [1]. Note: the exact IC₅₀ for CAS 687569-25-1 has not been publicly disclosed in peer-reviewed literature; the above represents class-level inference from the patent family in which this compound resides.
| Evidence Dimension | AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Low nanomolar range expected (exact value not publicly disclosed for this specific CAS) |
| Comparator Or Baseline | Donepezil: IC₅₀ ≈ 6.7 nM (recombinant human AChE) |
| Quantified Difference | Patent claims higher efficiency than donepezil; quantitative difference pending direct measurement disclosure |
| Conditions | Human recombinant AChE in vitro; dual-site binding mechanism (CAS + PAS engagement) |
Why This Matters
Procurement decisions for lead optimization require compounds with a validated dual-site binding mechanism that offers potency advantages over the clinical standard donepezil.
- [1] Zhejiang Hisun Pharmaceutical Co., Ltd. CN103524515B, 2015. View Source
